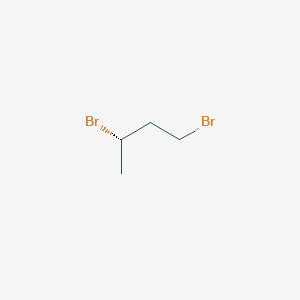

(S)-1,3-Dibromobutane

Description

Significance of Chiral Dibromoalkanes in Organic Synthesis

Chiral dibromoalkanes, such as (S)-1,3-Dibromobutane, are of significant interest in organic synthesis due to their ability to introduce chirality and functionality into a molecule simultaneously. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in the development of pharmaceuticals where different enantiomers of a drug can have vastly different biological activities. hilarispublisher.comnumberanalytics.comnih.gov Chiral catalysts and building blocks are therefore essential for creating single-enantiomer drugs, ensuring their safety and efficacy. hilarispublisher.comhilarispublisher.com

These compounds serve as versatile precursors for the synthesis of a wide range of chiral molecules. For example, they can be used in the formation of chiral cyclopropanes, which are important structural motifs in many biologically active compounds. researchgate.net The two bromine atoms can be selectively displaced by various nucleophiles, allowing for the stepwise construction of complex molecular architectures with precise stereochemical control.

Overview of this compound's Role in Stereochemistry

The "S" designation in this compound refers to the specific spatial arrangement of the groups attached to the chiral carbon center. This predefined stereochemistry is crucial as it dictates the stereochemical outcome of the reactions in which it participates. In stereoselective reactions, the existing chiral center influences the formation of new stereocenters, leading to the preferential formation of one stereoisomer over others. alrasheedcol.edu.iq

For instance, in nucleophilic substitution reactions, the incoming nucleophile will attack the carbon bearing a bromine atom in a specific orientation relative to the existing chiral center, resulting in a product with a defined stereochemistry. This control over the three-dimensional structure is paramount in the synthesis of complex natural products and pharmaceuticals where the biological activity is often dependent on the precise stereochemical configuration of the molecule. nih.govnih.gov The study of such reactions helps in understanding the principles of stereoisomerism and the behavior of chiral molecules. numberanalytics.comnumberanalytics.com

Historical Context of Chiral Alkane Halides in Method Development

The use of chiral compounds in chemical synthesis has a rich history, dating back to the 19th century with the pioneering work of scientists like Louis Pasteur. vt.edu Initially, the separation of enantiomers was a significant challenge, relying on methods like spontaneous resolution and diastereomeric crystallization. vt.edu

The development of chiral auxiliaries, introduced by E.J. Corey and Barry Trost in the 1970s, revolutionized asymmetric synthesis. wikipedia.org These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction, and are then removed. wikipedia.org Chiral alkyl halides, while sometimes misconstrued as non-specific alkylating agents, have proven to be stable and effective motifs in medicinal chemistry. nih.govresearchgate.net Their application in the synthesis of pharmaceuticals and the discovery of halogenated natural products with unique biological activities have highlighted their importance. nih.govresearchgate.net The development of new synthetic methods, including catalytic and one-pot syntheses, continues to expand the utility of chiral building blocks like this compound in creating complex chiral molecules with high efficiency and stereoselectivity. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1,3-dibromobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNGUVQDFJHPLU-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Attributes and Isomeric Relationships of 1,3 Dibromobutane

Elucidation of Chiral Centers in 1,3-Dibromobutane (B89751)

The structure of 1,3-dibromobutane features a single chiral center. study.comchegg.comdocbrown.info A chiral center, or stereocenter, is a carbon atom that is bonded to four different groups. alevelh2chemistry.comrutgers.edu In the case of 1,3-dibromobutane (CH₃CHBrCH₂CH₂Br), the third carbon atom (C3) is chiral because it is attached to a hydrogen atom (H), a bromine atom (Br), a methyl group (CH₃), and a bromoethyl group (CH₂CH₂Br). study.com The presence of this single chiral center means that 1,3-dibromobutane can exist as a pair of enantiomers. study.comchegg.comdocbrown.info

Enantiomeric Purity and Configuration Assignment: The (S) Stereoisomer

The two enantiomers of 1,3-dibromobutane are designated as (R)-1,3-dibromobutane and (S)-1,3-dibromobutane. study.com This designation is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the chiral center based on atomic number. yale.edulibretexts.orgchemistrysteps.comwikipedia.orglibretexts.org For the chiral carbon in 1,3-dibromobutane, the priorities are:

Bromine (Br)

Bromoethyl group (-CH₂CH₂Br)

Methyl group (-CH₃)

Hydrogen (H)

To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. libretexts.orgchemistrysteps.com If the sequence of the remaining groups from highest to lowest priority (1 to 2 to 3) is clockwise, the configuration is assigned 'R' (from the Latin rectus, meaning right). libretexts.orgwikipedia.orglibretexts.org If the sequence is counter-clockwise, the configuration is 'S' (from the Latin sinister, meaning left). libretexts.orgwikipedia.orglibretexts.org

This compound is the enantiomer where the arrangement of the substituents around the chiral center follows a counter-clockwise sequence. study.com Enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (+), while the other will rotate it to an equal degree in the counter-clockwise direction (-). rutgers.edu

Diastereomeric and Meso Relationships in Related Dibromoalkanes

While 1,3-dibromobutane itself only has enantiomers due to its single chiral center, examining related dibromoalkanes with multiple chiral centers, such as 2,3-dibromobutane (B42614) and 2,4-dibromopentane (B98100), provides a broader understanding of diastereomeric and meso relationships. rutgers.edustudy.comucsb.educhegg.comfiveable.mepearson.com Diastereomers are stereoisomers that are not mirror images of each other. rutgers.edustudy.comucsb.edu

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. brainly.comaskfilo.com For instance, 2,3-dibromobutane has two chiral centers (C2 and C3), leading to a theoretical maximum of four stereoisomers. rutgers.eduucsb.edufiveable.me These are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). ucsb.edu

(2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane are enantiomers of each other.

(2R,3S)-2,3-dibromobutane and (2S,3R)-2,3-dibromobutane are also mirror images. However, as will be discussed, they are the same achiral compound. ucsb.edu

The relationship between (2R,3R)-2,3-dibromobutane and (2R,3S)-2,3-dibromobutane is diastereomeric. study.comucsb.edu

Another set of descriptors used for molecules with two adjacent chiral centers is erythro and threo. chiralpedia.comiupac.orgchemistrysteps.comyoutube.comlibretexts.org This nomenclature is derived from the sugars erythrose and threose. chemistrysteps.comyoutube.com In a Fischer projection, if the same or similar groups on the two chiral centers are on the same side, the isomer is termed erythro. chiralpedia.comchemistrysteps.com If they are on opposite sides, it is termed threo. chiralpedia.comchemistrysteps.com

| Stereoisomer of 2,3-Dibromobutane | Relationship | Stereochemical Descriptors |

| (2R,3R) and (2S,3S) | Enantiomers | Threo |

| (2R,3S) | Meso Compound | Erythro |

A meso compound is an achiral compound that has multiple chiral centers. alevelh2chemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.orgwikipedia.orgdummies.com It is superimposable on its mirror image and is optically inactive. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.org This occurs when a molecule with two or more stereocenters has an internal plane of symmetry that divides the molecule into two halves that are mirror images of each other. alevelh2chemistry.comlibretexts.orglibretexts.orglibretexts.orgdummies.com

In the case of 2,3-dibromobutane, the (2R,3S) isomer has such a plane of symmetry, making it a meso compound. rutgers.edustudy.comucsb.edufiveable.me Consequently, (2R,3S)-2,3-dibromobutane and (2S,3R)-2,3-dibromobutane are identical, reducing the total number of unique stereoisomers from four to three: a pair of enantiomers and one meso compound. rutgers.eduucsb.edu The optical activity of one chiral center is canceled by the equal and opposite optical activity of the other. fiveable.melibretexts.org

Similarly, 2,4-dibromopentane has two chiral centers and can also exist as a meso form. pearson.combrainly.comnist.govchegg.com The stereoisomers are (2R,4R), (2S,4S), and the meso form (2R,4S). brainly.com

| Compound | Number of Chiral Centers | Maximum Stereoisomers (2ⁿ) | Actual Stereoisomers | Meso Form Present? |

| 1,3-Dibromobutane | 1 | 2 | 2 | No |

| 2,3-Dibromobutane | 2 | 4 | 3 | Yes |

| 2,4-Dibromopentane | 2 | 4 | 3 | Yes |

Advanced Synthetic Methodologies for S 1,3 Dibromobutane

Enantioselective Synthesis Strategies

Enantioselective synthesis provides the most direct route to producing one enantiomer of a chiral compound over the other. For (S)-1,3-dibromobutane, these strategies primarily involve biocatalytic resolutions and asymmetric catalysis, which aim to create the chiral center at the C-3 position with a defined stereochemistry.

Biocatalytic Approaches: Haloalkane Dehalogenase Mediated Transformations

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiopure compounds. Haloalkane dehalogenases (HLDs), in particular, have been successfully employed for the kinetic resolution of racemic haloalkanes. These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds, and their inherent chirality allows them to discriminate between the enantiomers of a racemic substrate, leading to the selective transformation of one enantiomer while leaving the other untouched.

The kinetic resolution of racemic 1,3-dibromobutane (B89751) using the haloalkane dehalogenase LinB, from Sphingobium japonicum UT26, serves as a prime example of a regio- and enantioselective transformation. mdpi.comnih.gov The enzymatic hydrolysis does not proceed in a single step but rather in a sequential fashion, involving the initial formation of intermediate brominated alcohols (haloalcohols) followed by a second hydrolysis to yield butane-1,3-diol. mdpi.comnih.gov

The complexity of this process arises from the enzyme's ability to act on two different positions (the primary C-1 bromide and the secondary C-3 bromide) and to differentiate between the (R) and (S) enantiomers. The reaction involves a competition between eight possible pathways. nih.gov Detailed studies have revealed that the LinB-catalyzed hydrolysis of racemic 1,3-dibromobutane shows a pronounced preference for the (R)-enantiomer in the first hydrolytic step. mdpi.comnih.gov Specifically, the enzyme preferentially catalyzes the nucleophilic displacement of the secondary halogen at the C-3 position of (R)-1,3-dibromobutane. nih.gov This initial, highly enantioselective step results in the accumulation of the unreacted this compound and the formation of haloalcohol intermediates.

Due to the sequential nature of the dehalogenation, intermediate products can be isolated with significant enantiomeric excess (ee). For instance, the intermediate (S)-4-bromobutan-2-ol has been obtained with an enantiomeric excess of up to 87%. mdpi.com Similarly, (S)-butane-1,3-diol can be formed with a maximum ee of 35% before the reaction proceeds to completion, which ultimately yields the racemic diol product if left for a sufficient duration. mdpi.com

| Compound | Maximum Enantiomeric Excess (ee) | Configuration |

|---|---|---|

| 4-bromobutan-2-ol | up to 87% | (S) |

| butane-1,3-diol | up to 35% | (S) |

The specificity of the haloalkane dehalogenase LinB is the cornerstone of its utility in the kinetic resolution of 1,3-dibromobutane. The enzyme exhibits distinct selectivities in the two sequential hydrolysis steps. In the first step, there is a clear preference for cleaving the secondary C-Br bond of the (R)-enantiomer. nih.gov Following this initial transformation, a fascinating "regioselectivity switch" is observed in the second hydrolysis step. Here, the enzyme shows a preference for hydrolyzing the primary C-Br bond of the intermediate haloalcohol, with a preference for the (S)-enantiomer of the substrate. mdpi.comnih.gov

This intricate selectivity is governed by the architecture of the enzyme's active site, which dictates how the substrate enantiomers bind and are positioned for nucleophilic attack. While LinB naturally exhibits useful selectivity, the field of protein engineering offers the potential to create even more efficient and selective biocatalysts. By modifying the amino acid residues within the active site or access tunnels, it is possible to enhance an enzyme's activity, stability, and enantioselectivity towards a specific substrate. Although wild-type LinB provides a pathway to this compound through the resolution of its racemate, engineered variants could potentially offer faster reaction rates and even higher enantiopurity of the desired product.

Asymmetric Catalysis in the Preparation of Chiral Dibromoalkanes

While biocatalysis offers an effective resolution method, asymmetric catalysis aims to directly create the desired chiral molecule from an achiral precursor. This approach avoids the 50% theoretical yield limit of kinetic resolutions. The development of catalytic enantioselective dihalogenation has been a significant challenge in synthetic chemistry. nih.gov This is partly because controlling the regioselectivity of halide delivery to a transient halonium ion is necessary to ensure an enantioselective outcome, as regioisomeric products of dibromination can be enantiomers of each other. nih.gov

Methodologies for the asymmetric synthesis of chiral dihalides often focus on vicinal (1,2) dihalogenation of alkenes. For instance, a titanium-TADDOL mediated system has been developed for the enantioselective dibromination, dichlorination, and bromochlorination of allylic alcohols. nih.gov In these systems, a chiral Lewis acid catalyst coordinates with both the substrate and the halogen source (e.g., N-bromosuccinimide, NBS), creating a chiral environment that directs the attack of the halogen to one face of the double bond. nih.gov While this technology has proven valuable for synthesizing complex chiral organohalogens, its direct application to the synthesis of 1,3-dibromoalkanes from common precursors is not straightforward and represents an area for future development. The challenge lies in adapting these strategies from alkene functionalization to methods that can install two bromine atoms in a 1,3-relationship with defined stereochemistry at one of the centers.

Diastereoselective Synthesis Pathways

Diastereoselective synthesis is relevant when a molecule contains two or more stereocenters, and the reaction favors the formation of one diastereomer over others. In the context of this compound, which has only one stereocenter, this section applies to the synthesis of analogues containing additional stereocenters where the relative configuration between them is controlled. A common strategy involves using chiral precursors, such as 1,3-diols, which can be synthesized with high diastereoselectivity.

The stereoselective synthesis of syn- and anti-1,3-diols is a well-established field, providing key intermediates that can, in principle, be converted to diastereomerically enriched dibromides. researchgate.net For example, chiral building blocks for both syn- and anti-1,3-diols can be synthesized from inexpensive starting materials like D-(+)-xylose. researchgate.net Once the chiral diol is obtained, a double substitution reaction (e.g., an Appel reaction) could be envisioned to replace the hydroxyl groups with bromine atoms. The stereochemical outcome of this conversion (retention or inversion) would determine the final diastereomeric ratio of the dibromo product. A modular approach combining photo-HAT/nickel dual catalysis has also been developed for the diastereoselective C(sp³)–H arylation of 1,3-diols, yielding products with two nonadjacent stereocenters with excellent diastereoselectivity. nih.gov Such functionalized diols could serve as precursors to complex, diastereomerically pure 1,3-dibromobutane analogues.

Chemo- and Regioselective Synthesis of 1,3-Dibromobutane Analogues

Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are critical for the efficient synthesis of complex molecules. In the synthesis of 1,3-dibromobutane analogues, these principles guide the selective introduction of bromine atoms at the desired C-1 and C-3 positions.

As discussed in the biocatalysis section, the haloalkane dehalogenase LinB demonstrates remarkable regioselectivity. It distinguishes between the primary and secondary carbon-bromine bonds in 1,3-dibromobutane and its haloalcohol intermediates. nih.gov This enzymatic approach provides a clear example of regioselective synthesis, favoring cleavage at the secondary position in the initial step.

From a chemical synthesis perspective, achieving such regioselectivity can be challenging. For example, the direct bromination of butane (B89635) would yield a mixture of isomers. A more controlled approach involves the functionalization of precursors like butane-1,3-diol. The conversion of diols to dibromides, for instance using triphenylphosphine (B44618) and a bromine source, is a standard transformation. chemicalbook.com The chemoselectivity of this reaction is high for hydroxyl groups. To create more complex analogues, one might start with a molecule containing multiple different functional groups. For instance, a chemo- and regioselective bromination protocol would be required to replace only specific hydroxyl groups in a polyol or to selectively brominate a butene derivative at the desired positions while leaving other functionalities intact. The development of such selective chemical methods remains an active area of research, aiming to match the precision often found in enzymatic processes.

Inability to Generate Article on this compound

Following a comprehensive search for scholarly articles and detailed research findings, it has been determined that there is insufficient specific data available in the public domain to construct the requested article on the stereoselective and stereospecific transformations of "this compound."

The user's instructions require a thorough, informative, and scientifically accurate article, complete with detailed research findings and data tables, structured around a very specific outline. This includes nuanced topics such as the investigation of stereochemical inversion and retention, solvent effects on stereoselectivity, the role of anti-periplanar geometry in elimination reactions, competition between substitution and elimination pathways, and specific cyclization reactions for this exact compound.

Therefore, the article cannot be generated as requested due to the lack of available scientific literature focusing on the specific chemical transformations of this compound as outlined.

Stereoselective and Stereospecific Transformations Involving S 1,3 Dibromobutane

Cyclization Reactions and Ring Formation

Intramolecular Carbanion Displacement in Cyclic Compound Formation

The formation of a cyclopropane (B1198618) ring from a 1,3-dihalide is a classic example of an intramolecular nucleophilic substitution reaction. In the case of (S)-1,3-dibromobutane, the reaction is initiated by the formation of a carbanion at the C1 position through the action of a strong base or a reducing agent. This carbanion then acts as an internal nucleophile, attacking the electrophilic carbon at the C3 position, which bears the second bromine atom as a leaving group.

This intramolecular cyclization is generally understood to proceed via an S(_N)2 mechanism. A key feature of the S(_N)2 reaction is the inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. When the nucleophile attacks the carbon atom, it does so from the side opposite to the leaving group. This "backside attack" leads to a transition state where the nucleophile, the central carbon atom, and the leaving group are collinear. As the new bond forms and the old bond breaks, the other three substituents on the carbon atom are forced to flip over, much like an umbrella inverting in a strong wind.

Applying this principle to this compound, the intramolecular S(_N)2 displacement of the bromide ion at the chiral C3 center by the carbanion at C1 would be expected to proceed with inversion of stereochemistry. This stereospecific pathway would lead to the formation of a specific enantiomer of methylcyclopropane. Starting with the (S)-enantiomer of 1,3-dibromobutane (B89751), the inversion of the stereocenter during the ring closure would result in the formation of (R)-methylcyclopropane.

Table 1: Predicted Stereochemical Outcome of Intramolecular Carbanion Displacement

| Starting Material | Reaction Type | Key Principle | Predicted Product |

|---|

Note: This prediction is based on the established mechanism of S(_N)2 reactions. Specific experimental verification for this compound is required for confirmation.

Electrochemical Reduction-Mediated Cyclizations

Electrochemical reduction offers an alternative method for initiating the cyclization of 1,3-dihalides. In this process, electrons are transferred to the substrate at an electrode surface. For a molecule like 1,3-dibromobutane, the initial electron transfer typically leads to the cleavage of one of the carbon-bromine bonds, generating a carbanionic intermediate. This intermediate can then undergo the same intramolecular S(_N)2 displacement as described above to form the cyclopropane ring.

The stereochemical outcome of electrochemical reduction-mediated cyclizations can be more complex and is influenced by several factors, including the electrode material, the solvent, the supporting electrolyte, and the temperature. While the fundamental cyclization step may still follow an S(_N)2 pathway with inversion of configuration, the possibility of competing reaction pathways or loss of stereochemical integrity at the carbanion intermediate exists.

Research on the electrochemical reduction of other chiral dihalides has shown that the degree of stereoselectivity can vary. In some systems, high degrees of inversion are observed, consistent with a clean S(_N)2 mechanism. In other cases, partial or complete racemization may occur, suggesting the involvement of radical intermediates or a longer-lived carbanion that can undergo conformational changes before cyclization. The stereoselectivity of such reactions can sometimes be controlled or enhanced through the use of chiral mediators or catalysts that influence the electron transfer process or the conformation of the intermediate. csus.edu

For this compound, a stereospecific electrochemical reduction would ideally lead to the formation of optically active methylcyclopropane. However, the exact enantiomeric excess of the product would depend on the specific reaction conditions and the extent to which the stereochemical information of the starting material is retained throughout the reaction sequence.

Table 2: Factors Influencing Stereochemistry in Electrochemical Cyclizations

| Factor | Potential Influence on Stereochemical Outcome |

|---|---|

| Electrode Material | Can influence the rate of electron transfer and the adsorption of intermediates. |

| Solvent/Electrolyte | Can affect the stability and lifetime of the carbanion intermediate. |

| Temperature | Lower temperatures can sometimes enhance stereoselectivity by restricting conformational flexibility. |

| Chiral Catalysts | Can induce asymmetry and favor the formation of one enantiomer over the other. csus.edu |

Further experimental investigation is necessary to determine the precise stereochemical course and to optimize conditions for a highly stereoselective electrochemical cyclization of this compound.

Mechanistic Investigations of Reactions Involving S 1,3 Dibromobutane and Its Derivatives

Detailed Reaction Pathway Elucidation

Reactions involving (S)-1,3-dibromobutane can proceed through several competitive pathways, primarily nucleophilic substitution (SN2 and SN1) and elimination (E2 and E1) mechanisms. The operative pathway is dictated by factors such as the nature of the nucleophile/base, solvent polarity, and temperature.

Due to the presence of two bromine atoms at the 1- and 3-positions, sequential reactions are possible. The primary bromide is more susceptible to SN2 displacement due to lower steric hindrance, while the secondary bromide can undergo both substitution and elimination.

A notable reaction of 1,3-dihaloalkanes is intramolecular cyclization to form cyclopropane (B1198618) derivatives. In the case of 1,3-dibromobutane (B89751), reaction with reagents like zinc dust is expected to yield methylcyclopropane. Mechanistically, this is proposed to involve the formation of a carbanion at one carbon center followed by an intramolecular SN2 attack, displacing the second bromide. stackexchange.com

Role of Intermediates (e.g., Carbanions, Carbocations, Halonium Ions)

The nature of the intermediates formed during reactions of this compound is central to understanding the reaction outcome, including the stereochemistry of the products.

Carbanions: In reactions involving strong bases or reducing agents like zinc, a carbanion intermediate is often postulated. stackexchange.com For instance, the reduction of a carbon-bromine bond can lead to a carbanionic species. If this carbanion is formed at the primary carbon, a subsequent intramolecular SN2 reaction can occur at the chiral secondary carbon, leading to the formation of methylcyclopropane. The stereochemical outcome of such a cyclization would depend on whether the intramolecular attack proceeds with inversion or retention of configuration at the chiral center.

Carbocations: Under solvolytic or weakly basic conditions, the formation of a carbocation at the secondary carbon is possible, leading to SN1 and E1 pathways. A secondary carbocation is planar and achiral. Consequently, nucleophilic attack on this intermediate would lead to a racemic mixture of substitution products, resulting in a loss of stereochemical information from the starting this compound. Similarly, E1 elimination from the carbocation intermediate would lead to a mixture of alkene products.

Halonium Ions: While more commonly associated with the addition of halogens to alkenes, the possibility of neighboring group participation by the bromine atom at the 1-position to form a cyclic bromonium ion intermediate cannot be entirely ruled out, especially in reactions where the secondary bromide acts as a leaving group. Such an intermediate would influence the stereochemical outcome of substitution reactions.

Transition State Analysis in Stereocontrolled Reactions

The stereochemical outcome of reactions involving this compound is determined by the geometry of the transition state.

SN2 Reactions: In a classic SN2 reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group, proceeding through a trigonal bipyramidal transition state. This results in an inversion of the stereochemical configuration at the chiral center. For this compound, an SN2 reaction at the chiral C-3 position would lead to a product with the (R) configuration.

E2 Reactions: The E2 mechanism has a stringent stereochemical requirement for the proton being abstracted and the leaving group to be in an anti-periplanar arrangement in the transition state. iitk.ac.in This geometric constraint dictates which diastereomeric product is formed. For this compound, the conformation of the molecule at the moment of the E2 reaction will determine the geometry (E or Z) of the resulting alkene.

Computational studies are a powerful tool for analyzing the structures and energies of these transition states, providing insights into the preferred reaction pathways and the origins of stereoselectivity. mit.edulibretexts.org

Kinetic and Thermodynamic Considerations in Stereoisomer Formation

The distribution of stereoisomeric products is governed by the relative rates of competing reaction pathways (kinetic control) or the relative stabilities of the products (thermodynamic control).

Kinetic Control: In many reactions of alkyl halides, the product distribution is under kinetic control, meaning the major product is the one formed via the lowest energy transition state. For example, in a competition between SN2 and E2 pathways, the relative activation energies of the respective transition states will determine the product ratio. Factors that stabilize one transition state over another, such as steric hindrance or solvent effects, will influence the kinetics of the reaction. For instance, bulkier bases tend to favor elimination (E2) over substitution (SN2) due to steric hindrance in the SN2 transition state.

Thermodynamic Control: If the reaction conditions allow for the equilibration of products, the product distribution will be determined by their relative thermodynamic stabilities. For instance, in elimination reactions that can form different alkene isomers, the most stable alkene (often the most substituted, according to Zaitsev's rule) will be the major product under thermodynamic control. iitk.ac.inlibretexts.org

The following table summarizes the key mechanistic features and stereochemical outcomes for the primary reaction pathways of this compound.

| Reaction Type | Key Intermediate | Transition State | Stereochemical Outcome at C-3 | Kinetic vs. Thermodynamic Control |

| SN2 | None | Trigonal bipyramidal | Inversion of configuration (R) | Kinetically controlled |

| SN1 | Planar carbocation | - | Racemization (R and S) | Kinetically controlled |

| E2 | None | Anti-periplanar | Formation of specific alkene stereoisomer (E or Z) | Kinetically controlled |

| E1 | Planar carbocation | - | Formation of a mixture of alkene stereoisomers | Often favors the thermodynamically more stable alkene |

Applications As a Chiral Building Block and Synthetic Intermediate

Precursor in Asymmetric Synthesis of Complex Molecules

The defined stereochemistry of (S)-1,3-Dibromobutane makes it an invaluable starting material for the asymmetric synthesis of complex molecular architectures, particularly in the total synthesis of natural products and their analogues. The chiral four-carbon chain of this building block can be incorporated into a larger molecule, transferring its stereochemical information and setting a key stereocenter from which other chiral centers can be induced.

Organic chemists utilize this compound in sequential alkylation reactions. The primary bromine is typically more reactive towards nucleophilic substitution than the secondary bromine, allowing for selective functionalization. This stepwise approach enables the controlled assembly of intricate carbon skeletons. For instance, reaction with a soft nucleophile can selectively displace the primary bromide, leaving the secondary bromide intact for a subsequent, different transformation. This strategy is crucial in multi-step syntheses where precise control over the introduction of functional groups is paramount for achieving the desired target molecule.

Enantiospecific Preparation of Chiral Alcohols and Diols

This compound serves as a key precursor for the enantiospecific preparation of valuable chiral alcohols and diols, which are themselves important building blocks and intermediates in organic synthesis. nih.gov The conversion of the bromo groups to hydroxyl groups can be achieved through nucleophilic substitution reactions, typically proceeding with inversion of configuration at the stereocenter if the secondary bromide is targeted.

A common method involves the hydrolysis of this compound under controlled conditions to yield (S)-butane-1,3-diol. This transformation is significant as chiral 1,3-diols are prevalent structural motifs in a vast array of natural products, including polyketides and macrolides, as well as in a number of commercially important drugs. rsc.orgnih.gov The ability to generate these diols with high enantiomeric purity from a readily available chiral precursor like this compound is a key advantage in synthetic campaigns.

Table 1: Synthesis of Chiral Diols from Homoallylic Alcohols

| Entry | Homoallylic Alcohol | Product (Chiral syn-1,3-diol derivative) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Chiral Homoallylic Alcohol 1 | Bromocarbonate A | 91% | >19:1 | >99% |

| 2 | Chiral Homoallylic Alcohol 2 | Bromocarbonate B | 85% | >19:1 | >99% |

| 3 | Chiral Homoallylic Alcohol 3 | Bromocarbonate C | 88% | >19:1 | >99% |

This table illustrates the diastereoselective synthesis of chiral syn-1,3-diol derivatives through a one-pot carboxylation/bromocyclization of various chiral homoallylic alcohols, showcasing a modern approach to synthesizing these valuable motifs. nih.gov

Utility in the Synthesis of Optically Active Pharmaceuticals and Agrochemicals

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of synthetic routes that employ chiral building blocks. europeanbusinessmagazine.com this compound is a useful intermediate in this context, providing a chiral scaffold that can be elaborated into biologically active molecules. The incorporation of the chiral butane (B89635) fragment can be critical for the desired pharmacological or pesticidal activity, as biological systems often exhibit high stereoselectivity.

While specific, publicly disclosed industrial syntheses directly starting from this compound are not abundant, its potential is clear. The compound can be used to introduce the (S)-sec-butyl group or a related four-carbon chiral chain into a larger active molecule. For example, the synthesis of certain enzyme inhibitors or receptor antagonists may involve an alkylation step where the chiral fragment from this compound is attached to a core structure. The differential reactivity of the two bromine atoms allows for its use as a linker to connect two different molecular fragments in a stereodefined manner.

Formation of Chiral Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of chiral heterocyclic compounds. uno.edu Intramolecular or intermolecular cyclization reactions involving nucleophiles can lead to the formation of various ring systems with a defined stereocenter.

For example, reaction with a dinucleophile such as a diamine, diol, or dithiol can lead to the formation of chiral six-membered heterocyclic rings. More commonly, the two bromine atoms can be displaced sequentially by different nucleophiles in a one-pot or stepwise fashion to construct more complex heterocyclic systems. A classic application is the synthesis of chiral substituted tetrahydrofurans, pyrrolidines, or thiolanes. This is typically achieved by first reacting the primary bromine with a nucleophile containing a tethered hydroxyl, amino, or thiol group, followed by an intramolecular cyclization where the tethered nucleophile displaces the secondary bromine, locking the stereocenter into the newly formed ring. Such chiral heterocycles are core structures in many pharmaceuticals and natural products. nih.govrsc.org

Design of New Chiral Ligands and Catalysts

The development of new chiral ligands is a cornerstone of asymmetric catalysis. researchgate.net The C2-symmetric design principle has been particularly successful, and while this compound itself is not C2-symmetric, it serves as a valuable chiral backbone for the synthesis of effective C1-symmetric and other chiral ligands. The 1,3-disposition of the bromine atoms allows for the creation of ligands with a specific bite angle, which is a critical parameter in determining the selectivity of a metal catalyst.

A prominent application is in the synthesis of chiral diphosphine ligands. Reaction of this compound with two equivalents of a phosphide (B1233454) nucleophile, such as lithium diphenylphosphide (LiPPh2), can yield a chiral 1,3-diphosphine. These ligands can then be coordinated to transition metals like rhodium, ruthenium, or palladium to generate catalysts for asymmetric hydrogenation, allylic alkylation, and other important transformations. researchgate.net The stereocenter on the ligand backbone creates a chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction and enabling the production of enantioenriched products.

Theoretical and Computational Chemistry Studies of S 1,3 Dibromobutane

Quantum Chemical Calculations for Stereochemical Analysis

Quantum chemical calculations have been instrumental in the stereochemical analysis of 1,3-dibromobutane (B89751). Although studies focusing exclusively on the (S)-enantiomer are not extensively detailed in readily available literature, research on the conformational composition of 1,3-dibromobutane provides foundational data.

A study investigating the molecular structure and conformational composition of 1,3-dibromobutane employed gas-phase electron diffraction and ab initio calculations. sigmaaldrich.com These calculations are crucial for understanding the spatial arrangement of atoms and the relative stabilities of different stereoisomers. For (S)-1,3-dibromobutane, the chiral center at the C3 position dictates its three-dimensional structure. study.com Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used to optimize the geometry of the molecule and determine the most stable arrangement of the bromine atoms and the butyl chain.

The analysis of vibrational frequencies, often computed alongside geometry optimization, can further confirm the identity and purity of the stereoisomer. While specific computational data for this compound is not detailed in the provided search results, the general approach involves comparing calculated vibrational spectra with experimental data to validate the stereochemical assignment.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations and conformational analysis provide a deeper understanding of the dynamic behavior of this compound. The study on 1,3-dibromobutane using ab initio methods also sheds light on its conformational preferences. sigmaaldrich.com

For this compound, rotation around the C-C single bonds gives rise to various conformers with different energies. MD simulations can map out the potential energy surface of the molecule, identifying the most stable low-energy conformers. These simulations model the movement of atoms over time, considering intermolecular and intramolecular forces.

The conformational landscape of similar molecules, such as 2,3-dibromobutane (B42614), has been explored using computational chemistry. fossee.in Such studies reveal the preferred staggered and eclipsed conformations and the energy barriers between them. For this compound, the interplay of steric hindrance between the two bromine atoms and the methyl group, as well as dipole-dipole interactions, would govern the conformational equilibrium.

Table 1: Key Aspects of Conformational Analysis of this compound

| Aspect | Description |

| Dihedral Angles | The relative orientations of the bromine atoms and the carbon backbone are defined by the C1-C2-C3-C4 and Br-C1-C2-C3 dihedral angles. |

| Stable Conformers | Anti and gauche conformers are expected to be the most stable, minimizing steric repulsion between the bulky bromine atoms. |

| Energy Barriers | Computational methods can calculate the energy barriers for rotation around the C-C bonds, providing insight into the flexibility of the molecule. |

Modeling Reaction Mechanisms and Transition States

While specific studies on the reaction mechanisms of this compound are not available in the provided search results, computational chemistry offers powerful tools to model such reactions. mit.edu For instance, nucleophilic substitution reactions are common for alkyl halides like 1,3-dibromobutane.

Quantum chemical calculations can be employed to investigate the reaction pathways, for example, in a reaction with a nucleophile. These calculations can elucidate whether the reaction proceeds via an SN1 or SN2 mechanism. By mapping the potential energy surface of the reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate.

The structure and energy of the transition state are critical for determining the reaction rate and stereochemical outcome. For this compound, the stereochemistry of the product would be of particular interest. Computational models can predict whether a reaction will proceed with inversion or retention of configuration at the chiral center.

Prediction of Spectroscopic Properties and Chiroptical Data

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation. For a chiral molecule like this compound, the prediction of chiroptical properties is particularly important.

The prediction of chiroptical properties, such as optical rotation and circular dichroism (CD), is a specialized area of computational chemistry. nih.govnih.gov These properties are exquisitely sensitive to the three-dimensional structure of a chiral molecule. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transitions that give rise to CD spectra.

By calculating the chiroptical properties of a proposed structure for this compound, researchers can compare the theoretical predictions with experimental measurements to confirm the absolute configuration of the molecule. Although specific chiroptical data for this compound is not present in the search results, the computational methodologies are well-established for halogenated organic compounds. nih.gov

Table 2: Predicted Spectroscopic Data for Halogenated Butanes (General)

| Spectroscopic Technique | Predicted Data | Application to this compound |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities corresponding to C-H, C-C, and C-Br stretching and bending modes. | Confirmation of functional groups and comparison with experimental spectra for structural validation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) and coupling constants. | Determination of the connectivity and stereochemical environment of the atoms. |

| Circular Dichroism (CD) | Wavelength and intensity of Cotton effects. | Confirmation of the absolute configuration by comparing the predicted and experimental CD spectra. |

| Optical Rotatory Dispersion (ORD) | Specific rotation at different wavelengths. | Determination of the enantiomeric purity and absolute configuration. |

Future Research Directions and Emerging Trends

Development of Novel Enantioselective Synthetic Routes

The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. chiralpedia.commdpi.com While classical methods for obtaining chiral building blocks exist, the trend is moving towards more efficient, selective, and sustainable approaches like asymmetric organocatalysis and transition-metal catalysis. chiralpedia.comnih.gov

Future efforts in synthesizing (S)-1,3-Dibromobutane are likely to focus on moving beyond kinetic resolutions or reliance on the chiral pool. The development of novel organocatalytic strategies presents a promising avenue. snnu.edu.cnresearchgate.net For instance, asymmetric halogenation of prochiral substrates using chiral catalysts could provide a direct and atom-economical route. Research into chiral Brønsted acids or hydrogen-bond donors that can control the stereochemical outcome of bromination reactions on unsaturated precursors is an active area of interest. snnu.edu.cn Such domino reactions, which can build complexity and generate multiple stereocenters in a single vessel, represent an efficient synthetic strategy. rsc.org

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |

| Asymmetric Organocatalysis | Use of small, chiral organic molecules to catalyze enantioselective transformations. | Avoids toxic or expensive metals; often proceeds under mild conditions; high potential for stereocontrol in bromination reactions. |

| Transition-Metal Catalysis | Employs chiral ligands complexed to a metal center to induce asymmetry. | High turnover numbers and efficiency; well-established for a wide range of transformations that could be adapted for dibromination. |

| Chemoenzymatic Synthesis | Combines chemical steps with highly selective enzymatic transformations. | Leverages the high enantioselectivity of enzymes for the key stereodefining step, potentially simplifying the overall synthetic route. nih.gov |

These advanced synthetic methods promise to deliver this compound with higher enantiomeric purity and yield, while also reducing the environmental impact compared to traditional synthetic pathways. chiralpedia.com

Expanding the Scope of Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a powerful and sustainable alternative to conventional chemical methods. pharmasalmanac.com Enzymes operate under mild conditions, are highly selective, and are environmentally benign. tandfonline.comnih.gov For a molecule like this compound, biocatalysis offers exciting future possibilities, particularly through the use of halogenating enzymes.

Halogenases are a class of enzymes capable of regio- and stereoselective C-H activation and subsequent halogenation. tandfonline.combiorxiv.org While their natural substrates are often complex aromatic molecules, protein engineering and directed evolution are rapidly expanding their substrate scope. researchgate.netmdpi.com Future research will likely focus on:

Engineering Halogenases: Tailoring the active site of known halogenases (e.g., flavin-dependent or FeII/αKG-dependent halogenases) to accept small aliphatic substrates and control the stereoselective installation of bromine at the C3 position. biorxiv.orgnih.gov

Genome Mining: Searching microbial genomes for novel halogenases with native activity towards aliphatic chains.

Enzymatic Desymmetrization: Using enzymes to selectively halogenate a prochiral precursor, thereby creating the chiral center of this compound with high enantiomeric excess. researchgate.net

Furthermore, enzymes such as 'ene'-reductases, which can be engineered for promiscuous reactivity, could be adapted for the asymmetric C-alkylation of precursors with alkyl halides, representing another potential biocatalytic route to chiral haloalkanes. researchgate.netnih.gov The development of robust biocatalysts for this transformation would represent a significant step towards a green manufacturing process for this and other chiral building blocks.

Advanced Mechanistic Insights through In Silico Studies

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions. sciforum.net For a chiral molecule like this compound, in silico studies are crucial for elucidating reaction mechanisms, rationalizing stereoselectivity, and guiding the design of new synthetic routes.

Density Functional Theory (DFT) calculations can be used to model the transition states of key reactions. mdpi.comrsc.org For example, in the synthesis of this compound, computational studies could:

Model Catalyst-Substrate Interactions: Elucidate how a chiral catalyst, whether a metal complex or an organocatalyst, interacts with a substrate to favor the formation of the (S)-enantiomer. rsc.org

Analyze Reaction Pathways: Compare the energy barriers of different potential reaction pathways, such as S_N2 versus S_N2' mechanisms in allylic bromination precursors, to predict the major product and stereochemical outcome. sciforum.netrsc.orgresearchgate.net

Predict Enantioselectivity: Calculate the energy difference between the transition states leading to the (R) and (S) enantiomers, providing a theoretical prediction of the enantiomeric excess that can guide experimental optimization.

These computational approaches allow researchers to move from a trial-and-error process to a more rational design of catalysts and reaction conditions, accelerating the development of highly efficient and selective syntheses. drugtargetreview.com

| Computational Method | Application to this compound Research | Insights Gained |

| Density Functional Theory (DFT) | Modeling transition states of synthetic reactions. | Understanding the origin of enantioselectivity; predicting reaction outcomes; guiding catalyst design. |

| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions in biocatalytic routes. | Identifying key amino acid residues for mutagenesis; rationalizing enzyme selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the reaction mechanism within an enzyme active site. | Detailed understanding of how an enzyme catalyzes stereoselective halogenation. |

Applications in New Material Science and Medicinal Chemistry Targets

As a chiral building block, this compound provides a defined stereocenter that is essential for applications where three-dimensional structure dictates function. nbinno.com The demand for such enantiopure intermediates is growing rapidly in both medicinal chemistry and material science. mdpi.com

In material science , the incorporation of chiral units into polymers or liquid crystals can induce unique macroscopic properties. Future research could explore the use of this compound as a monomer or cross-linking agent to create:

Chiral Polymers: The defined stereochemistry of the butane (B89635) backbone could be used to synthesize polymers with helical structures or other ordered conformations, which are of interest for chiral separations and asymmetric catalysis. cmu.edursc.org The development of degradable polymers with controlled stereochemistry is also a significant area of interest. nih.gov

Chiral Liquid Crystals: Chiral dopants are used to induce helical superstructures in liquid crystal phases, which are essential for many display technologies. mdpi.com this compound could serve as a scaffold for designing new chiral dopants or even as a component of the liquid crystal molecules themselves. 14.139.227nih.gov

In medicinal chemistry , the precise three-dimensional arrangement of atoms is critical for a drug's interaction with its biological target. nbinno.com this compound can serve as a versatile starting material for the synthesis of complex, stereochemically-defined pharmaceutical agents. The two bromine atoms can be displaced sequentially or simultaneously via reactions like S_N2 substitutions, allowing for the introduction of diverse functionalities with controlled stereochemistry. nih.gov This makes it a valuable precursor for creating libraries of chiral compounds for drug discovery programs aimed at developing therapeutics with improved efficacy and reduced side effects. nih.govnbinno.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1,3-dibromobutane?

- Methodology :

- Nucleophilic substitution : React (S)-1,3-butanediol with HBr in the presence of a catalytic acid (e.g., H₂SO₄) under controlled temperature (50–60°C) to favor retention of stereochemistry .

- Bromination of alkenes : Use trans-addition of Br₂ to (S)-1,3-butadiene in a non-polar solvent (e.g., CCl₄) to minimize racemization .

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal structures to assign absolute configuration (e.g., compare with reported (R,R)- and (S,S)-dibromobutane data) .

- NMR spectroscopy : Analyze coupling constants (J values) between vicinal protons (e.g., H2 and H3) to distinguish diastereomers .

- Optical rotation : Compare observed [α]D with literature values for (S)-enantiomers .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

- Purification strategies :

- Fractional distillation : Use a high-efficiency column (e.g., Vigreux) at reduced pressure (1–5 mmHg) to separate isomers based on boiling point differences (Δbp ≈ 10–15°C between enantiomers) .

- Chiral chromatography : Employ cellulose-based chiral stationary phases (e.g., Chiralcel OD-H) with hexane/ethanol mobile phases .

- Crystallization : Induce crystallization at low temperatures (−20°C) using a polar solvent (e.g., ethyl acetate) to isolate enantiopure crystals .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., SN1 vs. SN2) influence the stereochemical outcome in this compound synthesis?

- Mechanistic insights :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, preserving stereochemistry, while protic solvents (e.g., H2O) promote SN1 racemization .

- Leaving group stability : The Br⁻ leaving group in 1,3-dibromobutane facilitates backside attack in SN2 mechanisms, retaining configuration .

- Kinetic studies : Use isotopic labeling (e.g., deuterated HBr) to track substitution rates via GC-MS .

Q. What isotopic labeling strategies are available for tracing this compound in metabolic or reaction studies?

- Isotope incorporation :

- Deuterium labeling : Synthesize this compound-d₄ via H/D exchange using D₂O and Pd/C catalysts .

- Carbon-13 labeling : Introduce ¹³C at the C2 position via Grignard reactions with ¹³CH₃MgBr .

- Applications : Use labeled analogs in mass spectrometry to study metabolic pathways or reaction intermediates .

Q. How can contradictions in reported thermodynamic data (e.g., boiling points) for this compound be resolved?

- Data reconciliation :

- Literature discrepancies : reports bp = 175°C, while older sources cite 101.6°C. Verify purity via GC-MS and compare with certified reference standards .

- Computational validation : Calculate enthalpy of vaporization (ΔHvap) using DFT methods (e.g., B3LYP/6-31G*) to cross-check experimental values .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.